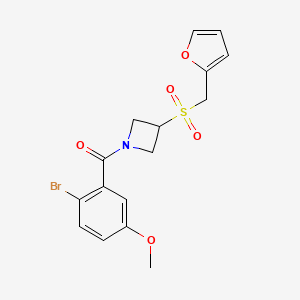

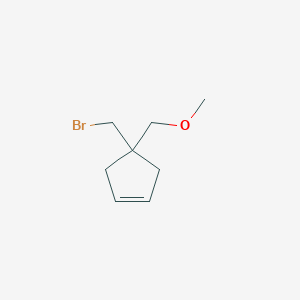

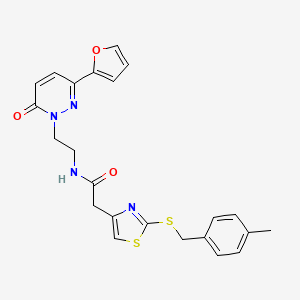

4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Although there is no direct synthesis information available for 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene in the literature, similar compounds have been synthesized through various methods, including palladium-catalyzed reactions and bromination-mediated regioselective preparations. For instance, the palladium-catalyzed synthesis involves oxidative cyclization and methoxycarbonylation of 4-yn-1-ols to produce related cyclic compounds (Gabriele et al., 2000). Another approach includes the bromination-mediated regioselective preparation of fullerene derivatives, hinting at methods that could potentially be adapted for synthesizing 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene (Jianxin Zhang et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene, including cyclohexene derivatives, has been elucidated using X-ray crystallography, revealing intricate details about their crystal and molecular structures. For example, studies have shown that these compounds can exhibit disorder in their molecular structure and are capable of forming stable crystal packing through weak intermolecular interactions (M. Kaur et al., 2012).

Chemical Reactions and Properties

The compound's reactivity patterns can be inferred from related research, which explores the reactivity of cyclopentadienyl-type compounds and their derivatives under various conditions. These studies demonstrate the compounds' ability to undergo cycloaddition reactions, highlighting their potential as versatile intermediates in organic synthesis (Albert T. Bottini et al., 1978).

科学的研究の応用

Stereoinduction in Organic Synthesis

4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene and its derivatives are utilized as stereoinducing agents in the synthesis of enantiopure 2-cyclopentenones. These compounds serve as exceptional building blocks for synthesizing biologically active and natural compounds due to their traceless stereoinduction ability, which confers 1,2- and 1,4-stereocontrol with high selectivity. This feature is crucial for synthesizing complex molecular structures like TEI-9826, guaianes, and pseudoguaianolides (Arisetti & Reiser, 2015).

Bromination in Organic Chemistry

The compound is also significant in the regio- and chemoselective bromination of cyclopentenones. The bromination conditions can vary to introduce bromine atoms at different positions, crucial for synthesizing bromo-substituted 2-cyclopenten-1-ones. These brominated intermediates are valuable synthons in organic synthesis, contributing to the development of diverse biologically and chemically significant molecules (Shirinian et al., 2012).

Molecular Electronics

Moreover, the derivatives of this compound, like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, are pivotal as building blocks for molecular wires in the field of molecular electronics. They are utilized in synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, fundamental components of molecular electronic devices (Stuhr-Hansen et al., 2005).

特性

IUPAC Name |

4-(bromomethyl)-4-(methoxymethyl)cyclopentene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c1-10-7-8(6-9)4-2-3-5-8/h2-3H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLCBKXVWPZMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC=CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)

![4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one](/img/structure/B2494282.png)

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494291.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2494292.png)